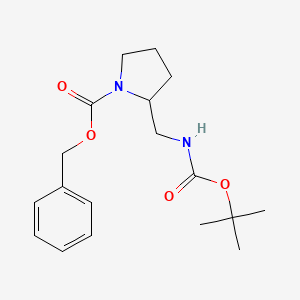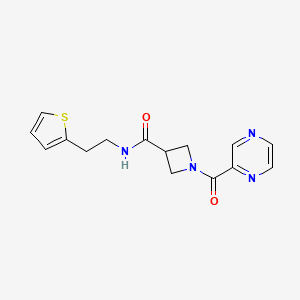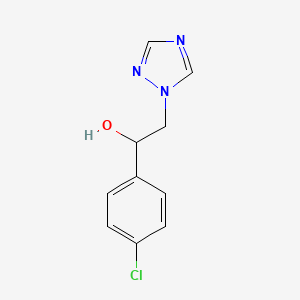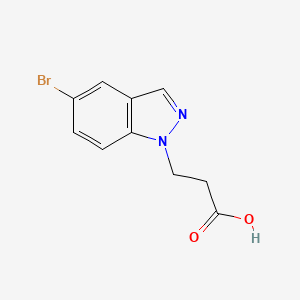
2-(Boc-aminomethyl)-1-Cbz-pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Boc-aminomethyl)-1-Cbz-pyrrolidine, also known as Boc-pyrrolidine, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. Boc-pyrrolidine is a derivative of pyrrolidine, a cyclic amine that is widely found in natural products and synthetic compounds. The Boc and Cbz groups in Boc-pyrrolidine serve as protecting groups for the amine and carbonyl groups, respectively, making it a versatile building block for the synthesis of complex organic molecules.
Aplicaciones Científicas De Investigación
Versatile Building Block for Synthesis
2-(Boc-aminomethyl)-1-Cbz-pyrrolidine serves as a critical intermediate in the synthesis of various biologically active compounds. Its orthogonal protection allows for selective deprotection strategies, enabling its incorporation into multifaceted synthetic sequences. For instance, it has been used in the straightforward and scalable synthesis of orthogonally protected 3,7-Diazabicyclo [4.1.0] heptanes, showcasing its utility in generating compounds with potential biological activity starting from simple materials like pyridine and benzyl chloride (Schramm, Pavlova, Hoenke, & Christoffers, 2009).
Synthesis of Chiral Pyrrolidine Derivatives
The compound has facilitated the synthesis of enantiopure pyrrolidine derivatives, incorporating a β-amino acid moiety. These derivatives were prepared through stereospecific reactions, demonstrating the compound's role in creating chiral building blocks for further chemical transformations (Vega‐Peñaloza, Sánchez-Antonio, Escudero-Casao, Tasnádi, Fülöp, & Juaristi, 2013).
Catalyst in Asymmetric Synthesis
Its utility extends to serving as a substrate in catalytic asymmetric synthesis, enabling the formation of pyrrolidine-, piperidine-, and azepane-type N-heterocycles with α-alkenyl substitution. This showcases the compound's versatility in synthesizing a wide range of N-heterocycles crucial for pharmaceutical development (Seki, Tanaka, & Kitamura, 2012).
Mecanismo De Acción
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst. The process includes oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
. This suggests that the compound may play a role in the formation of carbon–carbon bonds in various biochemical pathways.
Propiedades
IUPAC Name |
benzyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-12-15-10-7-11-20(15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQSRSYBDLVSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN1C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2915257.png)

![4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2915259.png)
![(E)-3-(2-fluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2915260.png)

![N-(4-Fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)prop-2-enamide](/img/structure/B2915265.png)
![4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2915268.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2915269.png)
![5-Aminobenzo[b]thiophene Hydrochloride](/img/structure/B2915270.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2915272.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-bromobenzamide](/img/structure/B2915274.png)
![6-Amino-3-propyl-4-quinolin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2915277.png)

![Tert-butyl 2-[(prop-2-enoylamino)methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate](/img/structure/B2915280.png)